Cinanserin

Description

A serotonin antagonist with limited antihistaminic, anticholinergic, and immunosuppressive activity.

See also: this compound Hydrochloride (active moiety of).

Structure

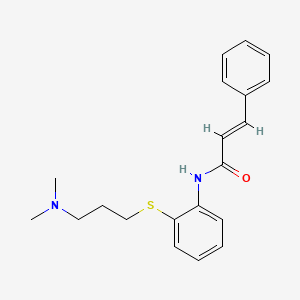

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUVYMGADVXGOU-BUHFOSPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54-84-2 (mono-hydrochloride) | |

| Record name | Cinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30859588 | |

| Record name | (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166-34-3, 33464-86-7 | |

| Record name | Cinanserin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 16167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cinanserin mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Cinanserin

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a compound initially developed in the 1960s, has a multifaceted mechanism of action that makes it a subject of renewed scientific interest. Originally characterized as a potent serotonin 5-HT2 receptor antagonist, it has since been identified as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV. This dual activity presents unique therapeutic possibilities. This document provides a detailed technical overview of this compound's mechanisms of action, supported by quantitative data, experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action 1: Serotonin 5-HT2 Receptor Antagonism

This compound first gained attention for its high affinity and selectivity as an antagonist for the serotonin 5-HT2 family of receptors.[1] These G-protein coupled receptors are primarily involved in excitatory neurotransmission and are implicated in a wide range of physiological and pathological processes. This compound shows a marked preference for 5-HT2A over 5-HT2C receptors and has a significantly lower affinity for 5-HT1 receptors.[1]

Signaling Pathway

The 5-HT2A receptor is coupled to the Gq alpha subunit (Gαq). Upon binding of an agonist like serotonin, the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, culminating in various cellular responses. This compound acts as a competitive antagonist, binding to the 5-HT2A receptor to prevent serotonin from initiating this signaling cascade.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for serotonin receptors has been quantified, demonstrating its selectivity.

| Target Receptor | Parameter | Value (nM) | Reference |

| 5-HT2 | Ki | 41 | [2] |

| 5-HT1 | Ki | 3500 | [2] |

| 5-HT2A vs 5-HT2C | Relative Affinity | ~50-fold higher for 5-HT2A | [1] |

Experimental Protocol: Radioligand Binding Assay (General)

Receptor binding affinities are typically determined using competitive radioligand binding assays.

-

Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cell cultures or tissue homogenates.

-

Reaction Mixture: A constant concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A) is incubated with the membrane preparation.

-

Competition: Increasing concentrations of the unlabeled competitor drug (this compound) are added to the reaction mixtures.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor drug. The IC50 (concentration of drug that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Mechanism of Action 2: Antiviral Activity via 3CLpro Inhibition

More recently, this compound was identified as an inhibitor of the coronavirus 3C-like protease (3CLpro), also known as the main protease (Mpro).[3] This viral enzyme is essential for processing viral polyproteins, which are translated from the viral RNA genome upon host cell entry.[4][5] By inhibiting 3CLpro, this compound halts the viral replication cycle.[6]

Signaling Pathway: Coronavirus Replication and 3CLpro

After a coronavirus enters a host cell, its positive-sense RNA genome is released and translated by the host ribosome into two large polyproteins, pp1a and pp1ab.[7] The 3CLpro enzyme, itself part of these polyproteins, autocatalytically cleaves itself out and then proceeds to cleave the polyproteins at multiple specific sites.[5][8] This releases functional non-structural proteins (NSPs) that form the replicase-transcriptase complex, which is required to replicate the viral genome. This compound binds to the 3CLpro active site, preventing this crucial proteolytic processing.

Quantitative Data: 3CLpro Inhibition and Antiviral Efficacy

The inhibitory activity of this compound has been measured both in enzymatic assays and in cell-based viral replication models.[9]

Table 2.1: Enzymatic Inhibition of 3CL Protease

| Target Enzyme | Parameter | Value (µM) | Reference |

|---|---|---|---|

| SARS-CoV 3CLpro | IC50 | 5 | [3][9] |

| HCoV-229E 3CLpro | IC50 | 5 | [9] |

| SARS-CoV 3CLpro | KD | 49.4 | [2] |

| HCoV-229E 3CLpro | KD | 18.2 |[2] |

Table 2.2: Cell-Based Antiviral Activity

| Virus / Assay | Compound | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| SARS-CoV | This compound | IC50 | 31 | [9] |

| SARS-CoV | This compound HCl | IC50 | 34 | [9] |

| HCoV-229E | This compound HCl | IC50 | 19 - 25 | [9] |

| SARS-CoV | This compound | IC90 | 66 | [9] |

| SARS-CoV | this compound HCl | IC90 | 67 |[9] |

Experimental Protocols & Workflow

The identification and characterization of this compound as a 3CLpro inhibitor involved a multi-step workflow, from computational screening to in-vitro validation.

2.3.1 Protocol: Virtual Screening The initial identification of this compound resulted from a computational approach.[9]

-

Target Structure: A 3D structural model of the SARS-CoV 3CLpro binding pocket was used. This included both homology models and later, solved crystal structures.

-

Compound Library: A database of existing drugs (e.g., MDL-CMC database with >8,000 compounds) was used for screening.

-

Docking Simulation: A docking algorithm was employed to virtually place each compound from the library into the enzyme's active site and calculate a binding score based on predicted interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Hit Selection: Compounds with the highest docking scores, indicating a high probability of binding, were selected for experimental evaluation. This compound was among the top-scoring hits.

2.3.2 Protocol: Surface Plasmon Resonance (SPR) for Binding Analysis Direct binding between this compound and 3CLpro was confirmed using SPR.[9]

-

Chip Preparation: Recombinant 3CLpro enzyme was covalently immobilized onto the surface of a CM5 sensor chip using standard amine coupling chemistry. A control flow cell was left blank or immobilized with a non-target protein.

-

Analyte Injection: Various concentrations of this compound (the analyte) in a running buffer were injected over the sensor chip surface at a constant flow rate.

-

Signal Detection: Binding of this compound to the immobilized enzyme causes a change in the refractive index at the surface, which is detected as a change in response units (RU).

-

Data Analysis: The binding response is measured over time, generating a sensorgram. By analyzing the association and dissociation phases at different analyte concentrations, kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD) can be determined.

2.3.3 Protocol: 3CLpro Fluorogenic Substrate Assay The enzymatic inhibition (IC50) was determined by monitoring the cleavage of a fluorescent substrate.[3][9]

-

Substrate: A synthetic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair is used. A common substrate is (DABCYL)-KTSAVLQ↓SGFRKME-(EDANS). The DABCYL quencher and EDANS fluorophore are at opposite ends. In the intact peptide, the fluorescence of EDANS is quenched by DABCYL.[10][11]

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the fluorogenic substrate in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0).

-

Inhibitor Addition: Serial dilutions of this compound are added to the wells. A control well contains only buffer or DMSO.

-

Enzyme Addition: The reaction is initiated by adding a fixed concentration of purified 3CLpro enzyme to each well.

-

Measurement: The plate is incubated at 37°C. Upon cleavage of the substrate by 3CLpro at the Gln↓Ser site, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The fluorescence intensity (e.g., λex=336 nm, λem=455 nm) is measured over time using a plate reader.

-

IC50 Calculation: The rate of reaction is calculated from the slope of the fluorescence curve. The percentage of inhibition is determined for each this compound concentration relative to the no-inhibitor control. The IC50 value is calculated by fitting the data to a dose-response curve.

2.3.4 Protocol: Cell-Based Viral Replication Assay The antiviral effect in a biological context was confirmed using cell culture models.[9]

-

Cell Culture: A susceptible cell line (e.g., Vero E6 or MRC-5 cells) is seeded in 96-well plates and grown to confluency.

-

Compound Treatment: Cells are pre-treated for a short period with various concentrations of this compound.

-

Viral Infection: The cells are then infected with the virus (e.g., SARS-CoV or HCoV-229E) at a specific multiplicity of infection (MOI).

-

Incubation: The infected cells are incubated for a period (e.g., 48-72 hours) to allow for viral replication.

-

Quantification of Viral Load: The level of viral replication is quantified by collecting the cell supernatant or cell lysate.

-

Viral RNA: Real-time RT-PCR is used to quantify the number of viral RNA copies.

-

Infectious Particles: A plaque assay or TCID50 assay is performed to determine the titer of infectious virus particles.

-

-

IC50/IC90 Calculation: The viral load at each drug concentration is compared to an untreated virus control. The IC50 (concentration to inhibit 50% of replication) and IC90 (90% inhibition) are calculated.

-

Cytotoxicity Measurement: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed on uninfected cells treated with the same concentrations of this compound to determine the CC50 (concentration to cause 50% cell death) and ensure the antiviral effect is not due to killing the host cells.

Conclusion

This compound possesses a compelling dual mechanism of action, functioning as both a serotonin 5-HT2 receptor antagonist and a coronavirus 3CL protease inhibitor. The well-defined quantitative data and established experimental protocols provide a solid foundation for further research. This unique pharmacological profile makes this compound a valuable tool for neuroscience research and a potential scaffold for the development of novel antiviral therapeutics. Professionals in drug development can leverage this technical guide to inform future discovery and optimization efforts targeting these distinct but important biological pathways.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SARS-CoV 3CLpro inhibitors and how do they work? [synapse.patsnap.com]

- 5. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Drug Candidates for Managing the Clinical Symptoms of COVID-19: a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coronavirus - Wikipedia [en.wikipedia.org]

- 8. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. researchgate.net [researchgate.net]

Cinanserin: A Comprehensive Technical Review of its Role as a SARS-CoV 3C-like Protease Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of cinanserin, a previously developed serotonin antagonist, and its significant inhibitory activity against the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3C-like protease (3CLpro). This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.

Executive Summary

The SARS-CoV 3C-like protease is a critical enzyme in the viral life cycle, responsible for processing viral polyproteins into functional proteins required for replication. Its essential role makes it a prime target for antiviral drug development. This compound has been identified as a potent inhibitor of SARS-CoV 3CLpro, demonstrating significant enzymatic inhibition and antiviral activity in preclinical studies. This guide will detail the quantitative inhibitory data, experimental methodologies for its evaluation, and the mechanistic action of this compound.

Introduction to SARS-CoV 3C-like Protease

The SARS-CoV genome encodes two large polyproteins, pp1a and pp1ab, which are cleaved by viral proteases to yield 16 non-structural proteins (nsps) essential for viral replication and transcription. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is responsible for the majority of these cleavage events, processing the polyprotein at 11 distinct sites. This proteolytic activity is crucial for the formation of the viral replicase-transcriptase complex. Given its indispensable role, inhibition of 3CLpro represents a key strategy for disrupting the SARS-CoV life cycle.

This compound as a 3CLpro Inhibitor: Quantitative Analysis

This compound was identified through virtual screening of a database of existing drugs as a potential inhibitor of SARS-CoV 3CLpro. Subsequent experimental validation confirmed its inhibitory activity against both the enzyme and viral replication in cell culture.

Table 1: Enzymatic Inhibition of 3CLpro by this compound and its Hydrochloride Salt

| Compound | Target Protease | IC50 (µM) | Assay Type |

| This compound | SARS-CoV 3CLpro | 5 | Fluorogenic Substrate Assay[1][2][3][4] |

| This compound Hydrochloride | SARS-CoV 3CLpro | 5 | Fluorogenic Substrate Assay[1][2][3][4] |

| This compound | Human Coronavirus 229E (HCoV-229E) 3CLpro | 5 | Fluorogenic Substrate Assay[1][2][3][4] |

| This compound Hydrochloride | Human Coronavirus 229E (HCoV-229E) 3CLpro | 5 | Fluorogenic Substrate Assay[1][2][3][4] |

Table 2: Antiviral Activity of this compound in Cell Culture

| Compound | Virus | Cell Line | IC50 (µM) | Endpoint |

| This compound | SARS-CoV | Vero | 19 - 34 | Reduction of viral RNA and infectious particles[1][2][3] |

| This compound Hydrochloride | SARS-CoV | Vero | 19 - 34 | Reduction of viral RNA and infectious particles[1][2][3] |

| This compound | HCoV-229E | - | 19 - 34 | -[1][2][3] |

Mechanism of Action

This compound functions as a direct inhibitor of the SARS-CoV 3CLpro. By binding to the active site of the enzyme, it blocks the proteolytic processing of the viral polyproteins. This disruption of the viral life cycle is the primary mechanism behind its observed antiviral effects.

Caption: Mechanism of this compound's antiviral action against SARS-CoV.

Experimental Protocols

FRET-Based Enzymatic Assay for 3CLpro Inhibition

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of compounds against SARS-CoV 3CLpro.

Materials:

-

Recombinant SARS-CoV 3CLpro

-

FRET substrate peptide (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compound (this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the test compound dilutions to the wells.

-

Add the recombinant SARS-CoV 3CLpro to each well and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair) over a set period.

-

The rate of substrate cleavage is determined by the increase in fluorescence over time.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Workflow for FRET-based enzymatic assay of 3CLpro inhibition.

In-vitro Antiviral Activity Assay

This protocol describes a cell-based assay to evaluate the antiviral efficacy of this compound against SARS-CoV.

Materials:

-

Vero E6 cells

-

SARS-CoV (e.g., Frankfurt isolate)

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Test compound (this compound)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., quantitative real-time PCR (qRT-PCR) for viral RNA or plaque assay for infectious virus particles)

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Infect the Vero E6 cell monolayers with SARS-CoV at a specific multiplicity of infection (MOI).

-

After a short incubation period to allow for viral entry, remove the virus inoculum and add the media containing the different concentrations of this compound.

-

Incubate the plates for a specified period (e.g., 48 hours).

-

After incubation, collect the cell culture supernatants.

-

Quantify the amount of viral RNA in the supernatants using qRT-PCR or determine the titer of infectious virus particles using a plaque assay.

-

Calculate the percentage of viral replication inhibition for each this compound concentration compared to an untreated virus control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

A parallel cytotoxicity assay should be performed to ensure that the observed antiviral effect is not due to toxicity of the compound to the host cells.

Caption: Experimental workflow for in-vitro antiviral activity assay.

Conclusion and Future Directions

This compound has been robustly identified as an inhibitor of SARS-CoV 3CLpro with potent antiviral activity in vitro. The data presented in this guide underscore its potential as a lead compound for the development of novel anti-coronaviral therapeutics. Further research is warranted to optimize its efficacy and safety profile, and to evaluate its in vivo efficacy in animal models of SARS-CoV infection. The detailed methodologies provided herein offer a framework for the continued investigation of this compound and other potential 3CLpro inhibitors.

References

- 1. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]

Cinanserin: A Comprehensive Technical Review of its Discovery, Mechanism, and Experimental Evaluation

A Whitepaper for Researchers and Drug Development Professionals

Abstract

Cinanserin, a compound with a rich and dualistic history, has intrigued scientists for decades. Initially developed in the 1960s as a potent serotonin 5-HT2 receptor antagonist, it was explored for its potential in treating neuropsychiatric disorders. Decades later, in the wake of the SARS-CoV outbreak, this compound was rediscovered as a potent inhibitor of the coronavirus 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacological profile of this compound. It details its mechanism of action as both a serotonin antagonist and a viral protease inhibitor, presents quantitative data in structured formats, and provides detailed experimental protocols for its study. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and History

This compound, chemically known as 2'-(3-dimethylaminopropylthio)cinnamanilide, was first synthesized and characterized in the 1960s by scientists at the Squibb Institute for Medical Research, where it was designated SQ 10,643.[1][2] The initial impetus for its development was the search for potent and specific serotonin antagonists. Early pharmacological studies in animal models demonstrated its significant inhibitory activity against serotonin-induced effects on various smooth muscle tissues, including the uterus, as well as its ability to counteract serotonin-induced edema and gastric erosion.[2]

These promising preclinical findings led to preliminary clinical evaluations in humans. In the late 1960s and early 1970s, this compound was investigated for its potential therapeutic effects in patients with chronic schizophrenia and manic disorders.[1] However, these early clinical trials yielded inconclusive results, and further development for psychiatric indications was not pursued extensively.

For several decades, this compound remained a tool for pharmacological research, primarily used to probe the function of the 5-HT2 receptor system. Its story took a remarkable turn with the emergence of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) in the early 2000s. In the urgent search for antiviral therapies, a virtual screening of thousands of existing drugs identified this compound as a potential inhibitor of the SARS-CoV 3C-like protease (3CLpro).[1][2] This pivotal discovery, later confirmed through in vitro studies, repositioned this compound as a lead compound for the development of broad-spectrum antiviral agents against coronaviruses.[1][2]

Mechanism of Action

This compound exhibits a dual mechanism of action, reflecting its distinct historical applications.

Serotonin 5-HT2A/2C Receptor Antagonism

This compound functions as a potent antagonist at serotonin 5-HT2A and 5-HT2C receptors.[3] It exhibits a significantly higher affinity for the 5-HT2A receptor compared to the 5-HT2C receptor and has very low affinity for 5-HT1 receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, couple to the Gq/11 signaling pathway.

The antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by serotonin. This pathway involves the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By blocking the initial receptor activation, this compound effectively inhibits these downstream events.

Coronavirus 3C-like Protease Inhibition

The rediscovery of this compound as an antiviral agent stems from its ability to inhibit the 3C-like protease (3CLpro) of various coronaviruses, including SARS-CoV.[1][2] 3CLpro is a cysteine protease that plays an essential role in the viral life cycle by cleaving the large viral polyproteins into functional proteins required for viral replication and transcription. Inhibition of this enzyme effectively halts viral propagation.

This compound binds to the active site of 3CLpro, preventing it from processing its natural substrates.[1] This inhibitory activity has been demonstrated to significantly reduce viral replication in cell culture models.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity as both a serotonin receptor antagonist and a coronavirus 3CLpro inhibitor.

Table 1: Serotonin Receptor Binding Affinities

| Receptor | Ligand | Ki (nM) | Species | Reference |

| 5-HT2 | [3H]Ketanserin | 41 | Not Specified | [4] |

| 5-HT1 | Not Specified | 3500 | Not Specified | [4] |

Table 2: Antiviral Activity against Coronaviruses

| Target | Assay | IC50 (µM) | KD (µM) | Virus/Cell Line | Reference |

| SARS-CoV 3CLpro | Enzymatic (FRET) | 5 | Recombinant | [1][2] | |

| HCoV-229E 3CLpro | Enzymatic (FRET) | 5 | Recombinant | [1] | |

| SARS-CoV Replication | RNA Reduction | 19 - 34 | Vero Cells | [1][2] | |

| SARS-CoV 3CLpro | Binding (SPR) | 49.4 | Recombinant | [4] | |

| HCoV-229E 3CLpro | Binding (SPR) | 18.2 | Recombinant | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Synthesis of this compound

The synthesis of this compound (2'-(3-dimethylaminopropylthio)cinnamanilide) has been described in the literature. A general approach involves the reaction of 2-aminothiophenol with 3-dimethylaminopropyl chloride to form the corresponding thioether. This intermediate is then acylated with cinnamoyl chloride to yield this compound.

5-HT2A Receptor Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the 5-HT2A receptor using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A ligand (e.g., Mianserin or unlabeled Ketanserin).

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the 5-HT2A receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Receptor membranes + [3H]Ketanserin + assay buffer.

-

Non-specific Binding: Receptor membranes + [3H]Ketanserin + excess non-labeled antagonist.

-

Competitive Binding: Receptor membranes + [3H]Ketanserin + varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SARS-CoV 3CLpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibitory activity of this compound against SARS-CoV 3CLpro.

Materials:

-

Enzyme: Recombinant, purified SARS-CoV 3CLpro.

-

Substrate: A synthetic peptide substrate containing a FRET pair (e.g., a fluorophore and a quencher) separated by the 3CLpro cleavage sequence.

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 5 mM DTT.

-

Fluorescence Plate Reader.

Procedure:

-

Assay Setup: In a 96-well black plate suitable for fluorescence measurements, add the assay buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells. Include control wells with buffer only (no inhibition) and wells with a known 3CLpro inhibitor (positive control).

-

Enzyme Addition: Add a fixed concentration of SARS-CoV 3CLpro to all wells except the no-enzyme control wells.

-

Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by 3CLpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This compound stands as a remarkable example of drug repositioning. Its journey from a potential antipsychotic agent in the 1960s to a promising antiviral candidate in the 21st century underscores the importance of continued pharmacological investigation and the potential for existing drugs to address new therapeutic challenges. The dual activities of this compound as a potent 5-HT2 receptor antagonist and a coronavirus 3CLpro inhibitor present unique opportunities for further research. A thorough understanding of its distinct mechanisms of action, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is crucial for unlocking its full therapeutic potential in both neuroscience and infectious disease. The provided visualizations of its signaling pathway and experimental workflows aim to further aid researchers in their exploration of this versatile molecule.

References

- 1. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Cinanserin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinanserin, also known as SQ 10,643, is a potent and selective 5-HT2 receptor antagonist that was first developed in the 1960s. It exhibits a significantly higher affinity for the 5-HT2A receptor subtype over the 5-HT2C and 5-HT1 receptors. More recently, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of various coronaviruses, including SARS-CoV, positioning it as a molecule of interest for antiviral research. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, receptor and enzyme binding affinities, and available in vitro and in vivo data. Due to the age of the compound and the discontinuation of its clinical development, publicly available pharmacokinetic and detailed clinical data are limited.

Mechanism of Action

This compound's primary pharmacological activity is the antagonism of serotonin 5-HT2 receptors. Serotonin (5-hydroxytryptamine, 5-HT) is a neurotransmitter that mediates a wide range of physiological functions through its interaction with various receptor subtypes. The 5-HT2 receptors, a family of G-protein coupled receptors, are involved in processes such as smooth muscle contraction, platelet aggregation, and neuronal excitation. By blocking these receptors, this compound inhibits the downstream signaling pathways activated by serotonin.

In addition to its effects on the serotonergic system, this compound has been shown to inhibit the 3C-like protease (3CLpro) of coronaviruses. This viral enzyme is crucial for the proteolytic processing of viral polyproteins, a necessary step for viral replication. Inhibition of 3CLpro by this compound disrupts this process, thereby reducing viral propagation.

Signaling Pathway of 5-HT2A Receptor Antagonism

Caption: Antagonism of the 5-HT2A receptor by this compound blocks serotonin-induced signaling.

Inhibition of Coronavirus 3C-like Protease

Caption: this compound inhibits viral replication by blocking the 3C-like protease.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's binding affinity and inhibitory activity.

Table 1: Serotonin Receptor Binding Affinity

| Receptor Subtype | Ligand | Ki (nM) | Species | Reference(s) |

| 5-HT2 | This compound | 41 | Not Specified | [1] |

| 5-HT1 | This compound | 3500 | Not Specified | [1] |

| 5-HT2A | This compound | ~50-fold higher affinity than 5-HT2C | Not Specified | [2] |

| 5-HT2C | This compound | - | Not Specified | [2] |

Table 2: Coronavirus 3C-like Protease Inhibition

| Enzyme | Ligand | KD (µM) | IC50 (µM) | Assay Method | Reference(s) |

| SARS-CoV 3CLpro | This compound | 49.4 | 4.92 | SPR, FRET | [3] |

| SARS-CoV 3CLpro | This compound hydrochloride | 78.0 | 5.05 | SPR, FRET | [3] |

| HCoV-229E 3CLpro | This compound | 18.2 | 4.68 | SPR, FRET | [3] |

| HCoV-229E 3CLpro | This compound hydrochloride | 36.6 | 5.68 | SPR, FRET | [3] |

Table 3: In Vitro Antiviral Activity

| Virus | Cell Line | IC50 (µM) | IC90 (µM) | Reference(s) |

| SARS-CoV | Vero | 31 (this compound) | 66 (this compound) | [4] |

| SARS-CoV | Vero | 34 (this compound hydrochloride) | 67 (this compound hydrochloride) | [4] |

Experimental Protocols

Coronavirus 3C-like Protease Binding Assay (Surface Plasmon Resonance)

A detailed experimental protocol for the Surface Plasmon Resonance (SPR) assay used to determine the binding affinity of this compound to viral proteases is described in Chen et al. (2005).[4]

-

Instrument: Biacore 3000

-

Sensor Chip: CM5

-

Immobilization: Standard primary amine coupling of bacterially expressed 3CLpro.

-

Analyte: Various concentrations of this compound or this compound hydrochloride.

-

Flow Rate: 20 µl/min

-

Interaction Time: 120 seconds

-

Data Analysis: The concentration series were fitted to a steady-state affinity model and a 1:1 Langmuir binding model for KD determination.[3]

Coronavirus 3C-like Protease Inhibition Assay (FRET)

The inhibitory activity of this compound on the proteolytic activity of 3CLpro was determined using a Fluorescence Resonance Energy Transfer (FRET) assay.[3]

-

Principle: Cleavage of a peptide substrate labeled with a fluorogenic dye pair by the protease results in a detectable change in fluorescence.

-

Substrate: A peptide substrate labeled with a pair of fluorogenic dyes.

-

Procedure: The assay measures the change in fluorescence in the presence of varying concentrations of the inhibitor (this compound).

-

Data Analysis: Inhibition data were fitted to a dose-response curve using a logistic derivative equation to calculate IC50 values.[4]

Workflow for Viral Protease Inhibition Studies

Caption: Experimental workflow for evaluating this compound's antiviral properties.

Pharmacokinetics

There is a notable lack of publicly available pharmacokinetic data for this compound. Searches for absorption, distribution, metabolism, excretion (ADME), half-life, and bioavailability of this compound did not yield specific results. Much of the available literature on serotonin antagonists from the same era focuses on compounds like ketanserin, and this data should not be extrapolated to this compound.

In Vivo Pharmacodynamics and Toxicology

-

Cardioprotective Effects: In a study using isolated rat hearts, this compound demonstrated cardioprotective effects against ischemia-reperfusion injury. It increased the time to contracture, reduced the release of lactate dehydrogenase (LDH), and improved the recovery of contractile function.[5]

-

Early Clinical Evaluations: Preliminary clinical trials were conducted in the 1960s for psychiatric disorders, including schizophrenia and mania, as well as for carcinoid syndrome.[1][4][6] Beneficial effects were reported in patients with mania and carcinoid syndrome, with oral doses ranging from 600 to 800 mg/day for several weeks.[4]

-

Toxicology: Further clinical development of this compound was halted due to safety concerns. In dogs, hepatotoxicity was observed at repeated oral doses greater than 40 mg/kg per day.[4] More significantly, long-term treatment of rats with high doses (120 mg/kg daily for 59 to 81 weeks) resulted in the development of malignant hepatoma.[4]

Conclusion

This compound is a molecule with a dual pharmacological profile, acting as a potent 5-HT2 receptor antagonist and a moderate inhibitor of coronavirus 3C-like protease. While its initial development was focused on its serotonergic activity, its antiviral properties have led to renewed interest. The available in vitro data provides a solid foundation for its mechanism of action in both domains. However, the lack of comprehensive pharmacokinetic and modern clinical safety data, coupled with the historical toxicology findings, presents significant hurdles for its potential clinical development. Future research on this compound or its analogs would need to address these data gaps thoroughly. This document serves as a guide to the existing knowledge on this compound for researchers and drug development professionals, highlighting both its potential and the critical areas requiring further investigation.

References

- 1. This compound (SQ. 10,643): a preliminary evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the in vivo and in vitro cardiovascular effects of four new analogues of ketanserin: implication of 5-HT2A and alpha1 adrenergic antagonism in their hypotensive effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological studies of this compound in human isolated smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protective effect of serotonin (5-HT2) receptor antagonists in ischemic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the urgent need for effective antiviral therapeutics. One of the most critical and highly conserved viral enzyme targets for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro). This enzyme plays an indispensable role in the viral replication cycle by processing viral polyproteins into functional non-structural proteins. Cinanserin, a compound originally developed as a serotonin antagonist, has been identified as a potent inhibitor of coronavirus 3CLpro. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key quantitative data on its inhibitory activity, details essential experimental protocols for its evaluation, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Coronaviruses are enveloped, positive-sense, single-stranded RNA viruses responsible for a range of respiratory, enteric, and central nervous system diseases in various species, including humans. The viral genome encodes two large polyproteins, pp1a and pp1ab, which are cleaved by viral proteases to yield functional non-structural proteins (nsps) that form the replication-transcription complex (RTC). The 3C-like protease (3CLpro or Mpro) is the primary enzyme responsible for the majority of these proteolytic cleavages, making it an attractive target for antiviral drug development.[1]

This compound, chemically known as [2′-(3-dimethylaminopropylthio) cinnamanilide], was initially investigated in the 1960s as a serotonin antagonist.[2][3] Subsequent research has repurposed this molecule, demonstrating its significant inhibitory activity against the 3CLpro of various coronaviruses, including SARS-CoV and SARS-CoV-2.[4][5] This guide serves as a comprehensive resource for researchers engaged in the study and development of this compound and its analogs as potential anti-coronavirus therapeutics.

Mechanism of Action: Inhibition of 3CLpro

This compound exerts its antiviral effect by directly targeting and inhibiting the catalytic activity of the coronavirus 3CLpro.[2][4] This cysteine protease is crucial for the viral life cycle, as it processes the viral polyprotein at 11 distinct cleavage sites to release mature non-structural proteins essential for viral replication and transcription.[2][6]

The inhibitory action of this compound is believed to occur through its binding to the active site of the 3CLpro, thereby preventing the substrate from accessing the catalytic dyad (Cys-His).[7] This interaction disrupts the proteolytic cascade, leading to a halt in the production of functional viral proteins and ultimately inhibiting viral replication.[8]

Signaling Pathway: 3CLpro-mediated Polyprotein Processing

The following diagram illustrates the critical role of 3CLpro in the coronavirus replication cycle, the process inhibited by this compound.

References

- 1. Coronavirus biology and replication: implications for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and synthesis of this compound analogs as severe acute respiratory syndrome coronavirus 3CL protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3.4. SARS-CoV-2 Mpro Inhibition Assay [bio-protocol.org]

- 6. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cinanserin (CAS Number: 1166-34-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinanserin, also known by its developmental code SQ 10,643, is a multifaceted pharmacological agent first identified in the 1960s.[1] Initially characterized as a potent and selective serotonin 5-HT2A receptor antagonist, it has garnered renewed interest for its secondary activity as an inhibitor of the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV.[2][3][4][5] This dual mechanism of action positions this compound as a compound of interest for both neuroscience and antiviral research. This technical guide provides a comprehensive overview of the chemical properties, mechanisms of action, and experimental data related to this compound, intended for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is chemically described as (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide.[6] It is an aryl sulfide and a member of the cinnamamides.[6] The compound's structure features a tertiary amino group, making it a conjugate base that can form salts, such as this compound hydrochloride.[6]

| Property | Value | Source(s) |

| CAS Number | 1166-34-3 | [7] |

| Molecular Formula | C20H24N2OS | [6] |

| Molecular Weight | 340.49 g/mol | [2] |

| IUPAC Name | (2E)-N-(2-{[3-(dimethylamino)propyl]thio}phenyl)-3-phenylacrylamide | [2] |

| Appearance | White to Off-White Solid | - |

| Melting Point | 82-83 °C | - |

| Solubility | Soluble in chloroform and methanol (slightly) | - |

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the serotonergic system and viral proteases.

Serotonin 5-HT2A Receptor Antagonism

This compound is a potent antagonist of the 5-HT2A and 5-HT2C receptors, with a significantly higher affinity for the 5-HT2A subtype (approximately 50-fold greater) and very low affinity for 5-HT1 receptors.[2] As a 5-HT2A receptor antagonist, this compound blocks the binding of serotonin to this receptor, thereby inhibiting its downstream signaling cascades. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) primarily linked to the Gq/11 signaling pathway.[8] Antagonism of this receptor is a key mechanism for many antipsychotic and antidepressant medications.[8]

Blockade of the 5-HT2A receptor by this compound is expected to modulate intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways, which are downstream of Gq/11 activation.[9][10][11]

Inhibition of SARS-CoV 3C-like Protease (3CLpro)

This compound has been identified as an inhibitor of the SARS-CoV 3C-like protease (3CLpro), also known as the main protease (Mpro).[2][3] This viral enzyme is essential for the replication of coronaviruses, as it cleaves the viral polyproteins into functional proteins.[2] By binding to the active site of 3CLpro, this compound interrupts this process, thereby suppressing viral replication.[2]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound's biological activities.

| Target | Assay Type | Value | Compound | Source(s) |

| 5-HT2A Receptor | Radioligand Binding (Ki) | 41 nM | This compound | |

| 5-HT1 Receptor | Radioligand Binding (Ki) | 3500 nM | This compound |

| Target | Assay Type | IC50 | Compound | Source(s) |

| SARS-CoV 3CLpro | FRET Assay | 5 µM | This compound | [3][4] |

| SARS-CoV 3CLpro | FRET Assay | 5.05 µM | This compound HCl | [3] |

| HCoV-229E 3CLpro | FRET Assay | 4.68 µM | This compound | [3] |

| HCoV-229E 3CLpro | FRET Assay | 5.68 µM | This compound HCl | [3] |

| Virus | Assay Type | IC50 | Compound | Source(s) |

| SARS-CoV | Antiviral Assay (Vero cells) | 31 µM (11 µg/mL) | This compound | [5] |

| SARS-CoV | Antiviral Assay (Vero cells) | 34 µM (13 µg/mL) | This compound HCl | [5] |

| HCoV-229E | Antiviral Assay (MRC-5 cells) | 19 µM (7.2 µg/mL) | This compound HCl | [5] |

| Cell Line | Assay Type | CC50 | Compound | Source(s) |

| Vero Cells | Cytotoxicity Assay | >200 µM | This compound | - |

| MRC-5 Cells | Cytotoxicity Assay | No measurable toxicity in test range | This compound & this compound HCl | [3] |

Experimental Protocols

SARS-CoV 3CLpro Inhibition Assay (FRET-based)

This protocol outlines a fluorescence resonance energy transfer (FRET) assay to determine the inhibitory activity of this compound against SARS-CoV 3CLpro.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.3, 1 mM EDTA)

-

This compound (and/or its hydrochloride salt)

-

96- or 384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution to obtain a range of test concentrations.

-

In the wells of the microplate, add the assay buffer.

-

Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant SARS-CoV 3CLpro to all wells except the negative control.

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm) over time.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the use of SPR to characterize the binding of this compound to SARS-CoV 3CLpro.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for real-time, label-free analysis of binding kinetics and affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant SARS-CoV 3CLpro (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Immobilize the recombinant SARS-CoV 3CLpro onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor surface at a constant flow rate.

-

Monitor the association of this compound to the immobilized 3CLpro in real-time.

-

After the association phase, inject running buffer to monitor the dissociation of the complex.

-

Regenerate the sensor surface between cycles if necessary.

-

Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Pharmacokinetics and Toxicology

Pharmacokinetics

Toxicology

Detailed toxicology studies on this compound are limited. In vitro studies have shown that this compound has low cytotoxicity in Vero and MRC-5 cell lines, with a CC50 value greater than 200 µM in Vero cells.[3] GHS classification indicates that it is harmful if swallowed (Acute toxicity, Oral, Category 4).[6] Comprehensive preclinical safety and toxicology studies would be necessary to fully characterize its safety profile for any potential therapeutic development.

Clinical Studies

This compound underwent preliminary clinical evaluation in humans in the 1960s.[1][3][4] One study evaluated its use in chronic schizophrenic patients.[12] However, detailed results and data from these early clinical trials are not widely available. To date, there are no recent or ongoing clinical trials registered for this compound for any indication.

Synthesis

Conclusion

This compound is a compound with a well-established role as a 5-HT2A receptor antagonist and a more recently discovered activity as a SARS-CoV 3CLpro inhibitor. Its dual mechanism of action makes it a valuable tool for research in both neuroscience and virology. While in vitro efficacy data is available, a significant lack of public information regarding its pharmacokinetics, comprehensive toxicology, and detailed clinical history presents a challenge for its immediate translation. Further preclinical and, potentially, clinical investigation would be required to fully elucidate the therapeutic potential of this historic compound in modern medicine.

References

- 1. 5-HT2A serotonin receptor agonist DOI alleviates cytotoxicity in neuroblastoma cells: role of the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Is an Inhibitor of the 3C-Like Proteinase of Severe Acute Respiratory Syndrome Coronavirus and Strongly Reduces Virus Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is an inhibitor of the 3C-like proteinase of severe acute respiratory syndrome coronavirus and strongly reduces virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C20H24N2OS | CID 5475158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 9. Activation of Akt through 5-HT2A receptor ameliorates serotonin-induced degradation of insulin receptor substrate-1 in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin activates MAP kinase and PI3K/Akt signaling pathways in prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound (SQ. 10,643): a preliminary evaluation in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Cinanserin and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of cinanserin and its structurally related analogs. This compound, a compound recognized for its dual antagonism of serotonin 5-HT2A/2C receptors and inhibition of the SARS-CoV 3CL protease, serves as a valuable scaffold in drug discovery. This document details the synthetic methodologies, experimental protocols, and relevant biological data associated with this compound and its derivatives. Furthermore, it elucidates the key signaling pathways modulated by these compounds through detailed graphical representations. The information presented herein is intended to serve as a practical resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and antiviral drug development.

Introduction

This compound, chemically known as 2'-(3-dimethylaminopropylthio)cinnamanilide, is a multifaceted molecule that has garnered significant interest for its diverse pharmacological profile. Initially investigated as a serotonin antagonist, it has demonstrated high affinity for the 5-HT2A and 5-HT2C receptors. More recently, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of the SARS-CoV virus, a critical enzyme in the viral replication cycle. This dual activity makes this compound and its analogs attractive candidates for further investigation, particularly in the context of neurological disorders and viral diseases. This guide provides an in-depth exploration of the synthetic routes to access these valuable compounds.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically commences with the functionalization of 2-aminothiophenol. The key steps involve the introduction of the dimethylaminopropyl side chain and subsequent acylation with cinnamoyl chloride.

General Synthetic Scheme

A representative synthetic route to this compound is outlined below. The process begins with the S-alkylation of 2-aminothiophenol with 3-dimethylaminopropyl chloride, followed by the amidation of the resulting aniline derivative with cinnamoyl chloride.

Caption: General synthesis of this compound.

Experimental Protocol

While the supplemental material from the pivotal study by Chen et al. (2005) detailing a large-scale synthesis was not readily accessible, a general laboratory-scale procedure can be inferred from related literature. The following is a representative protocol.

Step 1: Synthesis of 2-(3-(Dimethylamino)propylthio)aniline

To a solution of 2-aminothiophenol in a suitable solvent such as ethanol or DMF, an appropriate base (e.g., sodium ethoxide or potassium carbonate) is added. The mixture is stirred at room temperature, and then 3-dimethylaminopropyl chloride hydrochloride is added portion-wise. The reaction mixture is heated to reflux and monitored by TLC until completion. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound (2'-(3-Dimethylaminopropylthio)cinnamanilide)

2-(3-(Dimethylamino)propylthio)aniline is dissolved in a suitable aprotic solvent, such as dichloromethane or THF, and cooled in an ice bath. A base, typically triethylamine or pyridine, is added. Cinnamoyl chloride, dissolved in the same solvent, is then added dropwise to the cooled solution. The reaction is allowed to warm to room temperature and stirred until completion as indicated by TLC. The reaction mixture is then washed successively with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude this compound can be purified by recrystallization or column chromatography.

Synthesis of this compound Analogs

A variety of this compound analogs have been synthesized to explore their structure-activity relationships (SAR), particularly as inhibitors of the SARS-CoV 3CL protease. These modifications often involve alterations to the cinnamide moiety and the aniline ring.

General Synthetic Strategies

The synthesis of this compound analogs generally follows a similar pathway to that of this compound itself, involving the acylation of a substituted 2-(alkylthio)aniline with a substituted cinnamic acid derivative.

Caption: Synthesis of this compound Analogs.

Data on this compound Analogs as SARS-CoV 3CL Protease Inhibitors

The following table summarizes the inhibitory activity of selected this compound analogs against the SARS-CoV 3CL protease.

| Compound | R | R' | IC50 (µM) |

| This compound | H | H | 5.0 |

| Analog 1 | 4-F | H | > 50 |

| Analog 2 | 4-Cl | H | 25.6 |

| Analog 3 | 4-Br | H | 12.8 |

| Analog 4 | 4-CH3 | H | > 50 |

| Analog 5 | 4-OCH3 | H | > 50 |

| Analog 6 | H | 4-F | 1.06 |

| Analog 7 | H | 4-Cl | 2.3 |

| Analog 8 | H | 4-Br | 3.5 |

Signaling Pathways

This compound exerts its biological effects through the modulation of specific signaling pathways. Its primary targets are the serotonin 5-HT2A and 5-HT2C receptors, and the SARS-CoV 3CL protease.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: 5-HT2A Receptor Signaling Pathway.

5-HT2C Receptor Signaling Pathway

Similar to the 5-HT2A receptor, the 5-HT2C receptor is also coupled to the Gq/11 signaling pathway, leading to the activation of PLC and the subsequent generation of IP3 and DAG, ultimately resulting in a cellular response.

Caption: 5-HT2C Receptor Signaling Pathway.

SARS-CoV 3CL Protease Catalytic Mechanism

The SARS-CoV 3CL protease is a cysteine protease that utilizes a Cys-His catalytic dyad to cleave the viral polyprotein. The catalytic cycle involves a nucleophilic attack by the cysteine residue on the carbonyl carbon of the scissile peptide bond, facilitated by the histidine residue acting as a general base.

Caption: SARS-CoV 3CL Protease Mechanism.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound and its analogs, highlighting the key chemical transformations and experimental considerations. The compilation of biological activity data underscores the potential of this chemical scaffold in the development of novel therapeutics. Furthermore, the visualization of the relevant signaling pathways offers a clear understanding of the molecular mechanisms through which these compounds exert their effects. It is anticipated that this guide will serve as a valuable resource for researchers, fostering further exploration and innovation in this promising area of medicinal chemistry.

Bioavailability and Pharmacokinetics of Cinanserin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinanserin, also known as SQ 10,643, is a synthetic compound developed in the 1960s, primarily recognized for its potent antagonism of serotonin 5-HT2A and 5-HT2C receptors.[1] With approximately 50-fold higher affinity for the 5-HT2A receptor subtype, it has been a subject of interest for its potential therapeutic applications.[1] More recently, this compound has been identified as an inhibitor of the 3C-like protease (3CLpro) of the SARS-CoV virus, highlighting its potential antiviral properties.[2][3][4] Despite early preliminary clinical evaluations in humans during the 1960s, detailed public-domain data on its bioavailability and pharmacokinetics remain scarce.[2][4][5][6] This guide provides a comprehensive overview of the known properties of this compound, addresses the data gap in its pharmacokinetics, and offers a comparative analysis with the structurally and functionally similar compound, Ketanserin, for which extensive pharmacokinetic data is available.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two primary mechanisms of action:

-

Serotonin 5-HT2A/2C Receptor Antagonism: this compound acts as a competitive antagonist at serotonin 5-HT2A and 5-HT2C receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin, primarily couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses. By blocking these receptors, this compound inhibits these downstream signaling events.

-

Inhibition of SARS-CoV 3C-like Protease: this compound has been shown to inhibit the 3C-like protease of the SARS-CoV virus.[2][3][4] This viral enzyme is crucial for the proteolytic processing of the viral polyprotein, a necessary step for viral replication. By inhibiting this protease, this compound disrupts the viral life cycle.

Visualizing the Signaling Pathways

The following diagrams illustrate the key signaling pathways associated with this compound's mechanisms of action.

Caption: 5-HT2A/2C Receptor Signaling Pathway and Inhibition by this compound.

Caption: Inhibition of SARS-CoV Replication by this compound via 3CLpro.

Pharmacokinetics of this compound: A Data Gap

Despite its long history and renewed interest, a detailed and publicly accessible pharmacokinetic profile of this compound is not available. The preliminary clinical studies conducted in the 1960s have been referenced in modern literature, but the specific data regarding its absorption, distribution, metabolism, and excretion (ADME) in humans have not been published in accessible formats.[2][4][5][6]

For researchers and drug development professionals, this data gap presents a significant challenge in evaluating the therapeutic potential and safety profile of this compound. To provide a relevant framework, the following sections detail the well-documented pharmacokinetics of Ketanserin, a structurally related 5-HT2 receptor antagonist. This comparative data can offer valuable insights into the potential pharmacokinetic properties of this compound.

Comparative Pharmacokinetics: The Case of Ketanserin

Ketanserin is another potent 5-HT2 receptor antagonist that has been extensively studied. The following tables summarize its key pharmacokinetic parameters in various species, including humans.

Table 1: Pharmacokinetic Parameters of Ketanserin in Humans

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~50% | [7] |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | [7] |

| Plasma Protein Binding | ~95% | [7] |

| Volume of Distribution (Vd) | 3 - 6 L/kg | [7] |

| Elimination Half-life (t½) | 12 - 25 hours | [7] |

| Metabolism | Extensive hepatic metabolism | [7] |

| Primary Metabolites | Ketanserin-ol (major), N-dealkylated metabolites | [7] |

| Excretion | Primarily renal (as metabolites) | [7] |

Table 2: Comparative Pharmacokinetics of Ketanserin in Animal Models

| Species | Bioavailability (Oral) | Elimination Half-life (t½) | Primary Excretion Route | Reference |

| Rat | >80% | 2 - 5 hours | Fecal | [7] |

| Dog | >80% | 3 - 15 hours | Fecal | [7] |

| Rabbit | Not reported | ~1.5 hours | Not reported | [7] |

Typical Experimental Protocols for Pharmacokinetic Studies

The following outlines the general methodologies employed in the pharmacokinetic evaluation of compounds like this compound and Ketanserin, based on the available literature for Ketanserin.

Animal Studies

-

Animal Models: Male and female rats (e.g., Wistar or Sprague-Dawley), beagle dogs, and rabbits are commonly used.

-

Dosing:

-

Intravenous (IV): A single bolus dose (e.g., 2.5-10 mg/kg) is administered to determine parameters like clearance and volume of distribution.

-

Oral (PO): A single oral gavage dose (e.g., 10-40 mg/kg) is given to assess bioavailability and absorption rate.

-

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation. Urine and feces are collected over a set period (e.g., 24, 48, 72 hours) using metabolic cages.

-

Sample Analysis: Plasma, urine, and fecal homogenate concentrations of the parent drug and its metabolites are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

Human Studies

-

Study Design: A single-dose, open-label, two-way crossover design is often employed. Healthy volunteers are administered a single IV dose and a single oral dose, separated by a washout period.

-

Dosing:

-

Intravenous (IV): A single infusion or bolus (e.g., 10 mg).

-

Oral (PO): A single tablet or solution (e.g., 40 mg).

-

-

Sample Collection: Serial blood samples are collected over 48-72 hours. Urine is collected at intervals for up to 72 hours.

-

Sample Analysis: Plasma and urine concentrations of the drug and metabolites are quantified using a validated HPLC-UV or LC-MS/MS method.

Analytical Method Validation

A robust and validated bioanalytical method is crucial for accurate pharmacokinetic analysis. The validation process typically includes:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the biological matrix.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision are assessed at multiple concentration levels.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Recovery: The efficiency of the extraction process.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The following diagram illustrates a typical workflow for a pharmacokinetic study.

Caption: General workflow for preclinical and clinical pharmacokinetic studies.

Conclusion

This compound is a compound with a dual mechanism of action, acting as a potent 5-HT2A/2C receptor antagonist and a promising inhibitor of the SARS-CoV 3C-like protease. While its pharmacological activities are of significant interest, the lack of publicly available, detailed pharmacokinetic data from its early clinical evaluations presents a major hurdle for its further development. The comprehensive pharmacokinetic profile of the related compound, Ketanserin, provides a valuable, albeit indirect, reference for researchers. Future investigations into this compound would necessitate a full pharmacokinetic characterization, following established preclinical and clinical protocols, to fully assess its therapeutic potential and establish a safe and effective dosing regimen. The development and validation of a sensitive and specific bioanalytical method for the quantification of this compound in biological matrices would be a critical first step in this endeavor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]